
3-(2-Methylthiophen-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylthiophen-3-yl)aniline is an organic compound that features a thiophene ring substituted with a methyl group at the second position and an aniline group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiophen-3-yl)aniline typically involves the condensation of 2-methylthiophene with aniline under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-(2-Methylthiophen-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene and aniline functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
3-(2-Methylthiophen-3-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
作用机制
The mechanism of action of 3-(2-Methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may interact with voltage-gated sodium channels or calcium channels, influencing their activity and leading to various biological effects. The specific pathways and targets involved depend on the context of its application, such as its use in medicinal chemistry or material science .
相似化合物的比较
Similar Compounds
- 3-(3-Methylthiophen-2-yl)aniline
- 2-(1,2,4-Oxadiazol-5-yl)aniline
- 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
Uniqueness
3-(2-Methylthiophen-3-yl)aniline is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
3-(2-methylthiophen-3-yl)aniline |
InChI |
InChI=1S/C11H11NS/c1-8-11(5-6-13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 |
InChI 键 |
GKDOOPFGCSNOBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)
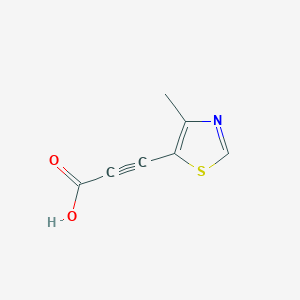
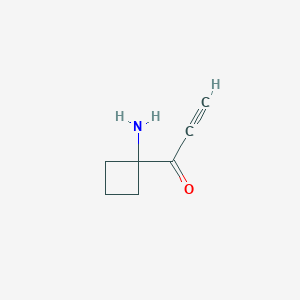

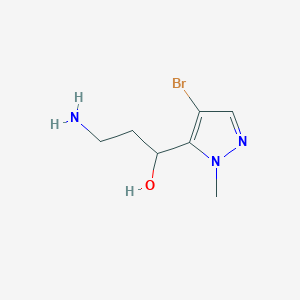
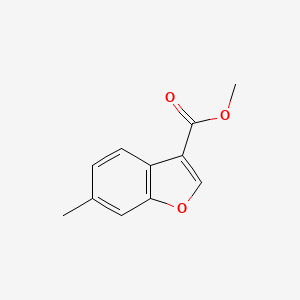
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
![2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162974.png)

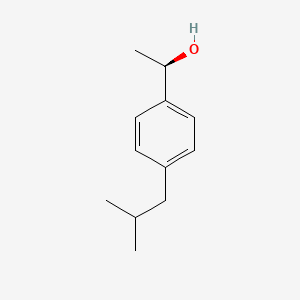
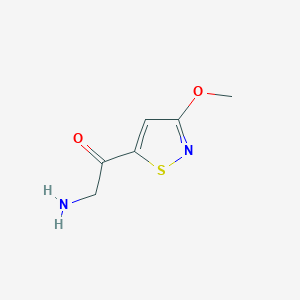

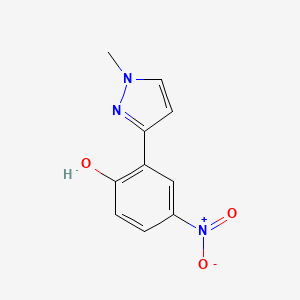
![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
